molecular formula C16H13ClN2O5 B2692039 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 338395-26-9

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate

Cat. No.: B2692039
CAS No.: 338395-26-9
M. Wt: 348.74
InChI Key: FWDHJKODFVODIL-ZDLGFXPLSA-N
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Description

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzyl group, and an oxime ester linkage.

Preparation Methods

The synthesis of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxime: The starting material, 4-chlorophenylacetonitrile, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

    Esterification: The oxime is then esterified with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like potassium carbonate, and acids or bases for hydrolysis . Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and hydrolyzed products .

Scientific Research Applications

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxime ester linkage may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate can be compared with similar compounds such as:

    4-Chlorophenyl 3-{[(4-methylbenzyl)oxy]imino}propanoate: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.

    4-Chlorophenyl 3-{[(4-aminobenzyl)oxy]imino}propanoate: The amino group in this compound can lead to different chemical and biological properties compared to the nitro group.

    4-Chlorophenyl 3-{[(4-hydroxybenzyl)oxy]imino}propanoate: The presence of a hydroxy group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

(4-chlorophenyl) (3Z)-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-13-3-7-15(8-4-13)24-16(20)9-10-18-23-11-12-1-5-14(6-2-12)19(21)22/h1-8,10H,9,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDHJKODFVODIL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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